

Spectroscopic and Spectrometric Analysis of 2-Bromoethanesulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromoethanesulfonyl chloride**

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This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **2-bromoethanesulfonyl chloride**. Due to the limited availability of experimentally verified spectra in public databases, this guide combines theoretical predictions, data from analogous compounds, and generalized experimental protocols to serve as a valuable resource for the characterization of this reactive chemical intermediate.

Introduction

2-Bromoethanesulfonyl chloride ($C_2H_4BrClO_2S$), CAS number 54429-56-0, is a bifunctional organic compound containing both a bromo and a sulfonyl chloride group.^[1] This combination of reactive sites makes it a versatile reagent in organic synthesis, particularly in the preparation of various sulfonamides and other sulfur-containing molecules of interest in medicinal chemistry and materials science. Accurate spectroscopic and spectrometric characterization is crucial for verifying the purity and structure of **2-bromoethanesulfonyl chloride** and its subsequent reaction products.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and IR spectral data for **2-bromoethanesulfonyl chloride**. These predictions are based on established principles of spectroscopy and by comparing with data from structurally similar compounds.

¹H NMR Spectroscopy Data

The proton NMR spectrum of **2-bromoethanesulfonyl chloride** is expected to show two triplets, corresponding to the two methylene groups. The electronegativity of the bromine atom and the sulfonyl chloride group will deshield the adjacent protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Spectral Data for **2-Bromoethanesulfonyl Chloride**

Chemical Shift (δ) (ppm)	Multiplicity	Assignment
~ 4.0 - 4.2	Triplet	-CH ₂ -SO ₂ Cl
~ 3.6 - 3.8	Triplet	Br-CH ₂ -

Note: Predicted values are based on the analysis of similar haloalkanes and sulfonyl chlorides. The exact chemical shifts may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy Data

The carbon NMR spectrum is expected to display two distinct signals for the two carbon atoms. The carbon attached to the highly electronegative sulfonyl chloride group will be significantly deshielded and appear further downfield compared to the carbon bonded to the bromine atom. [2]

Table 2: Predicted ¹³C NMR Spectral Data for **2-Bromoethanesulfonyl Chloride**

Chemical Shift (δ) (ppm)	Assignment
~ 60 - 65	-CH ₂ -SO ₂ Cl
~ 30 - 35	Br-CH ₂ -

Note: These are estimated chemical shift ranges. For comparison, in 1-bromo-2-chloroethane, the $\text{CH}_2\text{-Cl}$ carbon appears around 42-47 ppm and the $\text{CH}_2\text{-Br}$ carbon around 33-37 ppm.[2]

IR Spectroscopy Data

The infrared spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride group. The C-H and C-Br stretching and bending vibrations are also expected to be present.

Table 3: Predicted IR Absorption Frequencies for **2-Bromoethanesulfonyl Chloride**

Wavenumber (cm^{-1})	Vibrational Mode	Expected Intensity
2900 - 3000	C-H stretch	Medium
1370 - 1410	SO_2 asymmetric stretch	Strong
1160 - 1204	SO_2 symmetric stretch	Strong
500 - 700	C-Br stretch	Medium-Strong
500 - 600	S-Cl stretch	Medium

Note: The characteristic strong bands for the sulfonyl chloride group are a key diagnostic feature in the IR spectrum.[3]

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of **2-bromoethanesulfonyl chloride**. Due to its reactivity, the compound should be handled with care in a well-ventilated fume hood, and moisture should be excluded to prevent hydrolysis of the sulfonyl chloride group.

NMR Spectroscopy

Instrumentation:

- A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

- In a clean, dry NMR tube, dissolve 5-10 mg of **2-bromoethanesulfonyl chloride** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

^1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-10 ppm.

^{13}C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 512-2048 (or more, as needed for adequate signal-to-noise).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-100 ppm.

IR Spectroscopy

Instrumentation:

- A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.

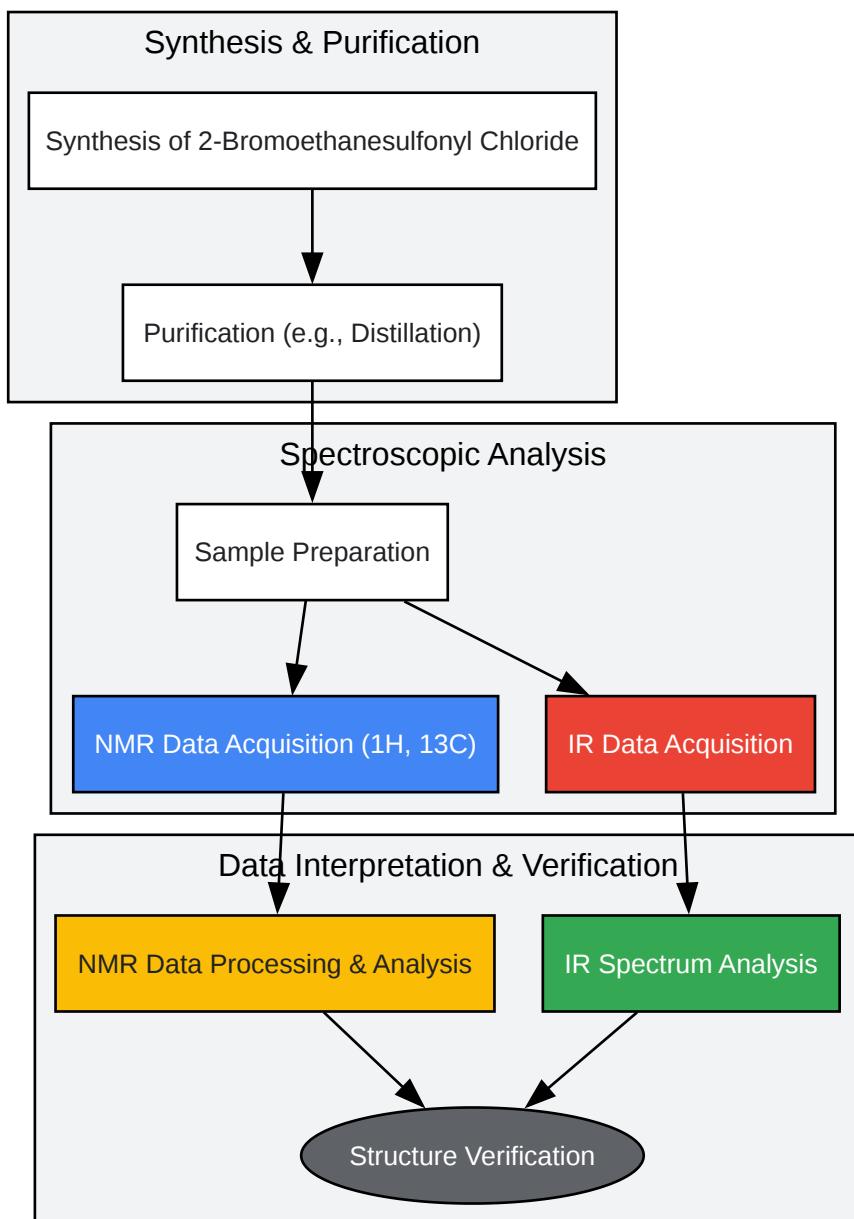
- Place a small drop of liquid **2-bromoethanesulfonyl chloride** directly onto the ATR crystal.
- Acquire the sample spectrum.

Sample Preparation (Thin Film):

- Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin liquid film.
- Place the salt plates in the spectrometer's sample holder and acquire the spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **2-bromoethanesulfonyl chloride**.



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Caption: Workflow for the synthesis and spectroscopic analysis of **2-bromoethanesulfonyl chloride**.

Conclusion

This technical guide provides a foundational understanding of the expected NMR and IR spectroscopic data for **2-bromoethanesulfonyl chloride**. While experimentally obtained and published spectra remain scarce, the presented data, based on theoretical principles and

analysis of analogous structures, offers valuable guidance for researchers working with this compound. The provided experimental protocols outline the necessary steps for obtaining high-quality spectra for structural confirmation and purity assessment. As with any reactive chemical, appropriate safety precautions are paramount during handling and analysis.

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